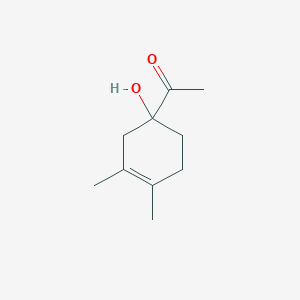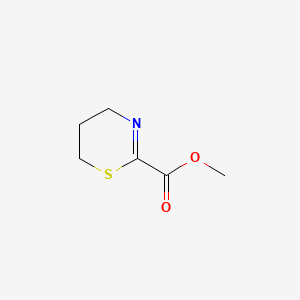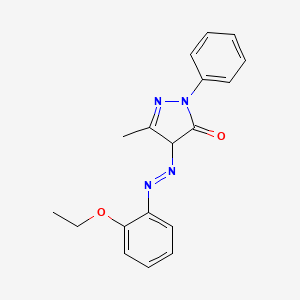
Hept-2-enylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hept-2-enylbenzene is an organic compound with the molecular formula C13H18. It consists of a heptene chain attached to a benzene ring. This compound is part of the alkylbenzene family, which is known for its diverse applications in various fields, including chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hept-2-enylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with hept-2-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of hept-2-yne followed by the alkylation of benzene. This method ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hept-2-enylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hept-2-ylbenzene.
Substitution: Nitro and sulfonic acid derivatives of this compound.
Applications De Recherche Scientifique
Hept-2-enylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of hept-2-enylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s electron-rich nature makes it susceptible to attack by electrophiles, leading to the formation of substituted products. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hept-2-ene: A similar compound with a heptene chain but without the benzene ring.
Benzene: The simplest aromatic hydrocarbon, serving as a core structure in hept-2-enylbenzene.
Toluene: An alkylbenzene with a methyl group instead of a heptene chain.
Uniqueness
This compound’s uniqueness lies in its combination of an alkene chain with an aromatic ring, providing distinct chemical properties and reactivity compared to its simpler counterparts. This structural feature allows it to participate in a broader range of chemical reactions and applications .
Propriétés
Formule moléculaire |
C13H18 |
|---|---|
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
hept-2-enylbenzene |
InChI |
InChI=1S/C13H18/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h5-9,11-12H,2-4,10H2,1H3 |
Clé InChI |
ZXOFDLMHPUQRCE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


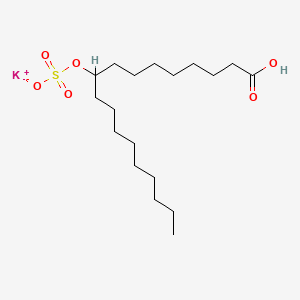
![2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde](/img/structure/B13783203.png)
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)
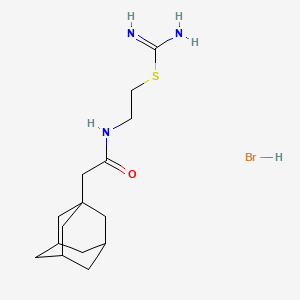

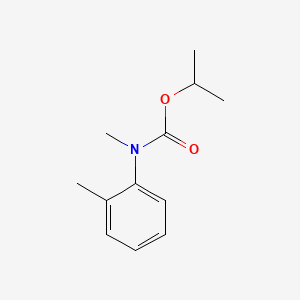
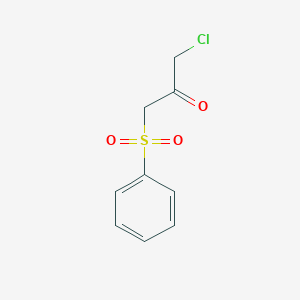
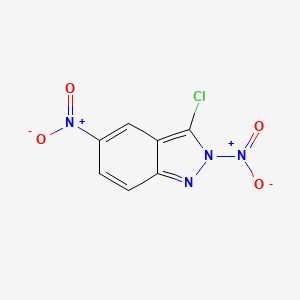
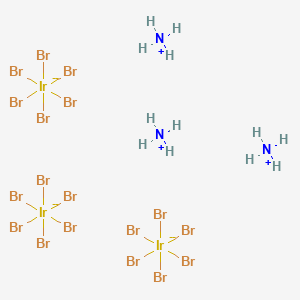
![4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid](/img/structure/B13783242.png)
